1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea
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Overview
Description
1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a phenylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea can be achieved through a multi-step process:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole ring is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.
Urea Formation: The final step involves the reaction of the alkylated indole with phenylpropyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the urea moiety can be reduced to form amine derivatives.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenylpropyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors that recognize indole derivatives, affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea: Similar structure with a methyl group instead of an ethyl group.
1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)thiourea: Similar structure with a thiourea moiety instead of a urea moiety.
Uniqueness
1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea is unique due to the specific combination of the indole ring, ethyl group, and phenylpropyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-2-23-15-18(17-12-6-7-13-19(17)23)22-20(24)21-14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13,15H,2,8,11,14H2,1H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBZVHJZSDWQEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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